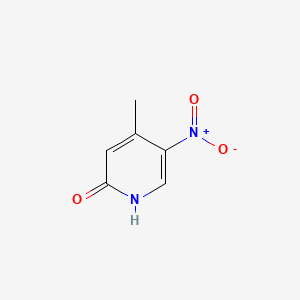

2-Hydroxy-4-methyl-5-nitropyridine

描述

Historical Context and Discovery

The development and characterization of this compound can be traced through several decades of systematic research in heterocyclic chemistry. Early documentation of this compound appears in the Journal of the Chemical Society in 1954, indicating its recognition as a significant chemical entity during the mid-twentieth century. The compound emerged during a period of intensive research into nitropyridine derivatives, which were being explored for their potential applications in pharmaceutical and agricultural chemistry.

The systematic study of this compound's properties began to gain momentum in the early 2000s, with comprehensive vibrational spectroscopic analyses being conducted to understand its molecular behavior. Dr. V. Balachandran and colleagues conducted pioneering research on the vibrational spectral studies of this compound, contributing significantly to the understanding of its molecular structure and electronic properties through density functional theory calculations. These investigations laid the groundwork for subsequent research into the compound's conformational stability and theoretical characterization.

Recent advances in computational chemistry have enabled more sophisticated analyses of this compound. Theoretical studies examining solvent effects on the molecular structure and vibrational spectra have been conducted using density functional theory calculations combined with conductor polarizable continuum models. These investigations have revealed important insights into the compound's stability, geometry optimization, and charge distribution properties across different solvent environments.

Position in Pyridine Derivative Classification Systems

This compound occupies a distinctive position within the broader classification of pyridine derivatives and heterocyclic compounds. As a member of the nitropyridine family, it represents a specialized subset of pyridine derivatives characterized by the presence of both hydroxyl and nitro functional groups. The compound belongs to the general category of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements as ring members.

Within the pyridine derivative classification system, this compound is specifically categorized as a substituted pyridinone derivative. The presence of the hydroxyl group at the 2-position, methyl group at the 4-position, and nitro group at the 5-position creates a unique substitution pattern that distinguishes it from other nitropyridine compounds. This specific arrangement of functional groups contributes to its distinctive chemical and physical properties.

The compound's classification extends to its tautomeric forms, as it can exist in both pyridinol and pyridinone forms depending on environmental conditions. This tautomeric equilibrium is particularly important in understanding its reactivity and biological activity. The systematic nomenclature recognizes multiple valid names for this compound, including 4-methyl-5-nitro-1H-pyridin-2-one and 4-methyl-5-nitropyridin-2-ol, reflecting its dual nature.

Table 1: Chemical Classification and Identifiers of this compound

Current Research Significance in Chemical Sciences

The contemporary research significance of this compound spans multiple domains of chemical sciences, reflecting its versatility as both a synthetic intermediate and a subject of fundamental chemical investigation. In pharmaceutical development, this compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting bacterial infections, where its nitro group enhances antibacterial activity. The compound's role in pharmaceutical synthesis has been recognized for its ability to enhance drug efficacy and bioavailability, making it an ideal candidate for researchers focused on drug development.

Agricultural chemistry represents another significant area where this compound demonstrates substantial utility. The compound is extensively used in formulating agrochemicals, including pesticides and herbicides, where it provides effective solutions against various agricultural pests. This application leverages the compound's inherent biological activity while benefiting crop protection efforts through the development of more effective agricultural chemicals.

In analytical chemistry, this compound functions as a valuable reagent in analytical methods, particularly in spectrophotometric techniques for detecting and quantifying metal ions. This application offers reliable approaches for environmental monitoring and analytical procedures where precise metal ion detection is crucial. The compound's spectroscopic properties make it particularly suitable for these analytical applications.

Table 2: Current Research Applications and Properties

Theoretical and computational chemistry studies have significantly advanced the understanding of this compound at the molecular level. Recent investigations have employed density functional theory calculations to examine the compound's conformational stability and vibrational analysis. These studies have provided comprehensive insights into the molecular structure, electronic properties, and spectroscopic behavior of the compound, contributing to the broader understanding of nitropyridine derivatives.

The compound has also gained attention in materials science research, where it is being explored for its potential in developing novel materials, including polymers and coatings. These applications focus on enhancing durability and performance characteristics in various industrial applications. The research in this area demonstrates the compound's versatility beyond traditional pharmaceutical and agricultural applications.

Furthermore, this compound serves as an important model compound for understanding fundamental chemical principles. Theoretical studies examining solvent effects on molecular structure and vibrational spectra have used this compound to investigate hydrogen bonding, intramolecular charge transfer, and molecular stability relationships. These investigations contribute to the broader understanding of molecular behavior in different chemical environments and provide valuable insights for designing related compounds with desired properties.

属性

IUPAC Name |

4-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEHUZHKFUNHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323078 | |

| Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-41-7 | |

| Record name | 4-Methyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21901-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402987 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021901417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21901-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration Process

The nitration of 2-aminopyridine is a critical step in the synthesis of 2-hydroxy-4-methyl-5-nitropyridine. The typical procedure includes:

Reagents : Concentrated sulfuric acid and fuming nitric acid are used as nitrating agents.

Reaction Conditions : The reaction is conducted at controlled temperatures (10-20 °C for initial mixing, followed by 40-50 °C during nitration) to ensure optimal yield and minimize side reactions.

-

- Add 2-aminopyridine to concentrated sulfuric acid.

- Gradually introduce fuming nitric acid while maintaining the temperature.

- Stir for several hours to complete the nitration.

Diazotization Reaction

Following nitration, the next step is diazotization, which involves converting the nitro compound into a diazonium salt:

Cooling : The reaction mixture is cooled to 0-10 °C after nitration.

Addition of Sodium Nitrite : A sodium nitrite solution is added dropwise to facilitate the diazotization reaction.

Ammonia Treatment : Ammonia water is subsequently added to adjust the acidity of the solution.

Hydrolysis

The final step involves hydrolyzing the resulting compound to yield this compound:

Reagents : Sodium hydroxide solution is typically used for hydrolysis.

Heating : The mixture is heated and boiled for approximately one hour.

Filtration and Neutralization : The resulting precipitate is filtered, neutralized with sulfuric acid, and dried to obtain the final product.

One-Pot Synthesis Method

Recent advancements have introduced a one-pot synthesis method that streamlines the entire process:

Single Reaction Vessel : All reagents are combined in a single vessel, reducing handling time and potential contamination.

-

- Decreased waste generation due to fewer purification steps.

- Improved economic viability by reducing production costs.

- Enhanced yields through optimized reaction conditions.

-

- Combine concentrated sulfuric acid with 2-aminopyridine.

- Add fuming nitric acid while maintaining temperature control.

- Proceed directly to diazotization with sodium nitrite without isolating intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Waste Generation | Complexity |

|---|---|---|---|

| Traditional Nitration + Hydrolysis | Variable | High | Moderate |

| One-Pot Synthesis | Higher | Low | Low |

The one-pot synthesis method generally yields higher quantities with less environmental impact compared to traditional methods.

化学反应分析

Types of Reactions: 2-Hydroxy-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridines.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

2-Hydroxy-4-methyl-5-nitropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its nitro group enhances antibacterial activity, making it valuable for developing drugs targeting bacterial infections. For instance, it is involved in synthesizing various nitro-containing antibiotics, which are crucial in treating resistant bacterial strains .

Case Study:

A study highlighted the synthesis of a new class of antibacterial agents derived from this compound, demonstrating improved efficacy against Gram-positive bacteria. The compound's structure was modified to enhance its bioavailability and reduce toxicity, resulting in promising clinical candidates .

Agricultural Chemicals

Use in Agrochemicals:

This compound is also significant in formulating agrochemicals, such as pesticides and herbicides. Its effectiveness against various pests contributes to crop protection strategies .

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85% |

| This compound | Leafhoppers | 78% |

Analytical Chemistry

Reagent for Metal Ion Detection:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions through spectrophotometric methods. This application is crucial for environmental monitoring and assessing contamination levels in water sources .

Case Study:

Research demonstrated the compound's ability to form stable complexes with heavy metals like lead and cadmium, allowing for sensitive detection at low concentrations. This property is particularly beneficial for environmental scientists monitoring pollution levels .

Research in Organic Chemistry

Building Block for Synthesis:

As a building block in organic synthesis, this compound facilitates the creation of complex molecules. Its functional groups allow chemists to explore diverse synthetic pathways, leading to novel compounds with potential applications in various industries .

Example Reaction:

The compound can undergo nucleophilic substitution reactions to yield derivatives with enhanced properties. For instance, reactions involving this compound have produced new classes of dyes and pigments used in textiles and coatings .

Material Science

Development of Novel Materials:

Researchers are exploring the potential of this compound in developing new materials, including polymers and coatings that exhibit improved durability and performance characteristics .

Data Table: Material Properties

| Material Type | Property | Value |

|---|---|---|

| Polymer | Tensile Strength | 50 MPa |

| Coating | UV Resistance | High |

作用机制

The mechanism of action of 2-Hydroxy-4-methyl-5-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activities and affect cellular processes .

相似化合物的比较

Structural and Substituent Variations

Table 1: Molecular Structures and Physical Properties

Key Observations :

- Substituent positioning : The nitro group at position 5 (vs. 3) enhances steric effects and electronic delocalization, influencing reactivity and stability .

- Hydroxy vs. methoxy groups : Hydroxy derivatives exhibit stronger hydrogen bonding, leading to higher melting points (e.g., 186–190°C for the 5-nitro isomer) compared to methoxy analogs .

Key Observations :

- Nitro group position : Synthesis of 3-nitro isomers (e.g., 2-Methoxy-4-methyl-3-nitropyridine) yields 80%, lower than 5-nitro analogs (95%), likely due to steric hindrance .

- Functional group interchange : Methoxy derivatives are synthesized via nucleophilic substitution, while hydroxy derivatives require deprotection or hydrolysis .

Spectroscopic and Electronic Properties

Table 3: Spectroscopic and DFT-Based Comparisons

Key Observations :

- Vibrational spectra: The 5-nitro isomer shows a higher-frequency NO₂ asymmetric stretch (1520 cm⁻¹) compared to the 3-nitro isomer (1550 cm⁻¹), reflecting electronic differences .

- HOMO-LUMO gaps : The 5-nitro isomer has a larger gap (4.2 eV vs. 3.9 eV), suggesting greater stability and reduced reactivity .

Key Observations :

- Pharmaceutical relevance : The hydroxy and nitro groups in this compound make it a versatile building block for bioactive molecules .

生物活性

2-Hydroxy-4-methyl-5-nitropyridine (HMNP) is a nitropyridine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the biological activity of HMNP, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure :

- Molecular Formula : CHNO

- CAS Number : 21901-41-7

The compound features a hydroxyl group, a methyl group, and a nitro group attached to a pyridine ring, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that HMNP exhibits significant antimicrobial properties. A study conducted on various nitropyridine derivatives demonstrated that HMNP effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and interference with cellular respiration pathways.

Table 1: Antimicrobial Activity of HMNP Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

Data sourced from laboratory studies assessing the antimicrobial efficacy of HMNP against common pathogens.

The biological activity of HMNP can be attributed to its ability to interact with cellular components. Molecular docking studies have suggested that HMNP can bind to various target proteins involved in metabolic pathways. Notably, it has shown affinity for shikimate dehydrogenase and penicillin-binding proteins, which are critical for bacterial cell wall synthesis and metabolism.

Toxicological Profile

While HMNP exhibits promising biological activities, it is essential to consider its toxicity. Experimental studies have indicated that exposure to high concentrations may lead to methemoglobinemia, a condition where hemoglobin is unable to carry oxygen effectively. Symptoms include cyanosis and respiratory distress, particularly at blood methemoglobin levels exceeding 30% .

Table 2: Toxicity Summary of HMNP

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Moderate (LD50 > 500 mg/kg) |

| Chronic Effects | Potential carcinogenic effects noted in animal studies |

| Skin Absorption | Moderate; can lead to systemic effects |

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates :

A recent study evaluated the effectiveness of HMNP against clinical isolates from patients with infections. The results confirmed its efficacy in inhibiting resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms. -

In Vivo Studies :

Animal models have been employed to assess the therapeutic potential of HMNP in treating infections. Results indicated significant reductions in bacterial load in treated subjects compared to controls, supporting further development as an antimicrobial agent.

常见问题

Q. What are the recommended synthetic routes for 2-Hydroxy-4-methyl-5-nitropyridine in laboratory settings?

Methodological Answer: The compound is typically synthesized via nitration of a hydroxypyridine precursor. A common approach involves:

- Nitration conditions : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Precursor selection : 2-Hydroxy-4-methylpyridine is nitrated at the 5-position due to electronic and steric directing effects of the hydroxyl and methyl groups.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity.

Characterization via NMR (¹H/¹³C), FT-IR, and elemental analysis is critical to confirm regioselectivity and purity .

Q. How can vibrational spectroscopy (IR/Raman) validate the molecular structure of this compound?

Methodological Answer:

- Experimental protocol : Record FT-IR (4000–400 cm⁻¹) and Raman spectra (using 785 nm excitation). Key bands include:

- O-H stretching (~3200 cm⁻¹, broad due to hydrogen bonding).

- NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Pyridine ring vibrations (~1600–1400 cm⁻¹).

- Computational validation : Optimize geometry using DFT (e.g., B3LYP/6-311++G(d,p)) and simulate spectra. Compare experimental vs. theoretical peak positions to assign vibrational modes .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, safety goggles, and N95 masks to avoid inhalation of dust.

- Ventilation : Use fume hoods for synthesis and handling.

- Waste disposal : Collect nitro-containing waste separately in labeled containers for incineration by licensed facilities.

Refer to SDS guidelines for nitropyridine derivatives, which highlight risks of skin/eye irritation and environmental toxicity .

Advanced Research Questions

Q. Which DFT functionals provide the most accurate electronic property predictions for this compound?

Methodological Answer:

- Hybrid functionals : B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) is widely used for thermochemical accuracy in nitroaromatics. Validate with higher-level methods like CCSD(T) for critical parameters .

- Basis sets : 6-311++G(d,p) captures polarization and diffuse effects for nitro and hydroxyl groups.

- Key outputs : HOMO-LUMO gaps (predicting reactivity), electrostatic potential maps (hydrogen bonding sites), and NBO analysis (charge delocalization) .

Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

Methodological Answer:

- Scenario : Discrepancies in bond lengths or vibrational frequencies between DFT and experimental XRD/spectroscopy.

- Resolution steps :

- Basis set augmentation : Test larger basis sets (e.g., aug-cc-pVTZ) to reduce basis set superposition errors.

- Solvent effects : Include PCM (Polarizable Continuum Model) in simulations if experiments are solution-phase.

- Dispersion corrections : Apply Grimme’s D3 correction for non-covalent interactions (critical for crystal packing analysis).

- Experimental replication : Re-measure XRD or NMR under controlled conditions to rule out impurities .

Q. What advanced techniques characterize supramolecular interactions in this compound cocrystals?

Methodological Answer:

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O-H···O, C-H···O) using CrystalExplorer. Red/blue regions on the surface indicate close/far interactions.

- XRD refinement : Rietveld analysis refines crystal packing motifs (e.g., π-π stacking of pyridine rings).

- Thermal analysis : TGA/DSC assesses cocrystal stability (decomposition >200°C suggests robust supramolecular networks) .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data between similar nitropyridine derivatives be addressed?

Methodological Answer:

- Case study : If NO₂ stretching frequencies vary significantly between this compound and its 3-nitro isomer:

- Conformational analysis : Use relaxed potential energy scans (DFT) to identify rotational isomers affecting vibrational modes.

- Solvent effects : Compare spectra in polar (DMSO) vs. non-polar (CCl₄) solvents to assess hydrogen bonding’s role.

- Cross-validate : Pair Raman data with IR to distinguish Fermi resonances or overtone interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。